
4-(4-Methoxyanilino)quinolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Methoxyanilino)quinolin-2(1H)-one is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyanilino)quinolin-2(1H)-one typically involves the reaction of 4-methoxyaniline with a quinoline derivative under specific conditions. One common method includes the use of a coupling reaction where 4-methoxyaniline is reacted with 2-chloroquinoline in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, reagents, and reaction conditions would be carefully controlled to minimize waste and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Methoxyanilino)quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinolinone core to a dihydroquinoline derivative.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
4-(4-Methoxyanilino)quinolin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-(4-Methoxyanilino)quinolin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Anilinoquinolin-2(1H)-one: Lacks the methoxy group, which may affect its biological activity and chemical properties.
4-(4-Chloroanilino)quinolin-2(1H)-one: Contains a chloro substituent instead of a methoxy group, potentially altering its reactivity and applications.
4-(4-Methylthioanilino)quinolin-2(1H)-one: Features a methylthio group, which can influence its chemical behavior and biological effects.
Uniqueness
4-(4-Methoxyanilino)quinolin-2(1H)-one is unique due to the presence of the methoxy group, which can enhance its solubility, stability, and biological activity. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
824935-58-2 |
|---|---|
Molekularformel |
C16H14N2O2 |
Molekulargewicht |
266.29 g/mol |
IUPAC-Name |
4-(4-methoxyanilino)-1H-quinolin-2-one |
InChI |
InChI=1S/C16H14N2O2/c1-20-12-8-6-11(7-9-12)17-15-10-16(19)18-14-5-3-2-4-13(14)15/h2-10H,1H3,(H2,17,18,19) |
InChI-Schlüssel |
YWAXUDNQAQUPFU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)NC2=CC(=O)NC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4,5-Bis(4-methoxyphenyl)-1,3-oxazol-2-yl]methanol](/img/structure/B14225459.png)
![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]acetamide](/img/structure/B14225462.png)
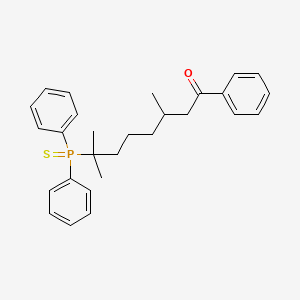
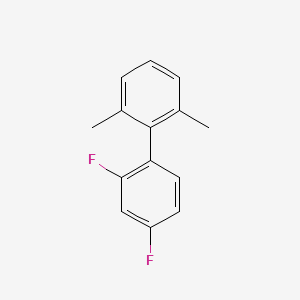
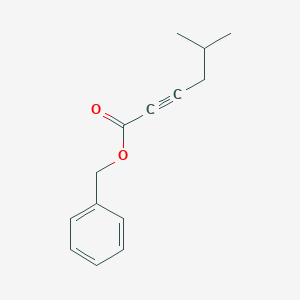
![3-ethoxy-N-[[4-(1-oxidopyridin-1-ium-2-yl)piperidin-1-yl]methyl]benzamide](/img/structure/B14225489.png)
![1H-Pyrazolo[4,3-c]isoquinolin-8-amine, N,N,3-trimethyl-5-(2-pyridinyl)-](/img/structure/B14225494.png)


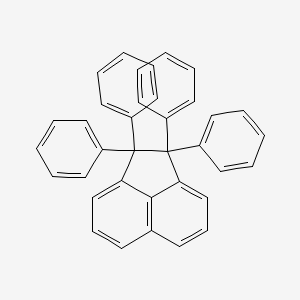
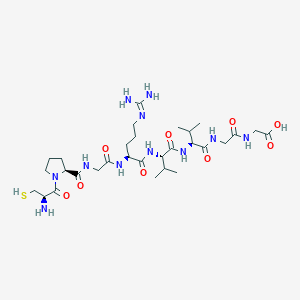
![L-Valinamide, N-[(1,1-dimethylethoxy)carbonyl]-N,beta,beta-trimethyl-L-phenylalanyl-N-[(1S,2E)-3-carboxy-1-(1-methylethyl)-2-butenyl]-N,3-dimethyl-](/img/structure/B14225522.png)
![4-[4-(1-Phenylethenyl)phenyl]morpholine](/img/structure/B14225524.png)
